molecular formula C18H12ClF2N3O3 B2495561 1-benzyl-N-(3-chloro-2,4-difluorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide CAS No. 861212-11-5

1-benzyl-N-(3-chloro-2,4-difluorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide

Cat. No.: B2495561
CAS No.: 861212-11-5
M. Wt: 391.76
InChI Key: JSKFKBMXSFPHST-UHFFFAOYSA-N
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Description

1-benzyl-N-(3-chloro-2,4-difluorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide is a useful research compound. Its molecular formula is C18H12ClF2N3O3 and its molecular weight is 391.76. The purity is usually 95%.
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Scientific Research Applications

Scientific Research Applications

Synthesis and Structural Analysis

Compounds with structures similar to the pyrimidine derivatives, including oxazines and benzoxazines, have been synthesized and structurally analyzed for their potential as electrophiles and their utility in creating chiral synthons. These studies contribute to the understanding of the chemical behavior and potential applications of complex pyrimidine derivatives in medicinal chemistry and drug design (Sainsbury, 1991).

Biological Activities and Therapeutic Potentials

Research on heterocyclic compounds, including pyrimidines and quinazolines, has highlighted their significance in developing drugs with potential biological activities. Functionalized quinazolines and pyrimidines have been investigated for their applications in creating optoelectronic materials due to their luminescent properties, which could be relevant for the development of drugs with diagnostic or therapeutic applications in light-sensitive therapies (Lipunova et al., 2018).

Antitumor Activity

Imidazole derivatives, closely related to pyrimidine structures, have been reviewed for their antitumor activities. The study of bis(2-chloroethyl)amino derivatives of imidazole and related compounds has provided insights into the structural basis for antitumor activity, suggesting that pyrimidine derivatives could similarly be investigated for potential anticancer properties (Iradyan et al., 2009).

Synthesis of Pyranopyrimidine Derivatives

The synthesis of pyranopyrimidine derivatives, particularly 5H-pyrano[2,3-d]pyrimidine-2-ones/2,4-diones, has been explored using hybrid catalysts. This research underscores the importance of pyrimidine derivatives in medicinal chemistry, where they serve as key precursors for developing compounds with a wide range of biological applications (Parmar et al., 2023).

Properties

IUPAC Name

3-benzyl-N-(3-chloro-2,4-difluorophenyl)-2,4-dioxo-1H-pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF2N3O3/c19-15-11(20)6-7-12(16(15)21)22-17(26)13-8-14(25)24(18(27)23-13)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYSNTCXYUATAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C=C(NC2=O)C(=O)NC3=C(C(=C(C=C3)F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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